Increased Lipophilicity (ClogP) vs. Des‑Phenyl Analog
The target compound, tert‑butyl 2‑(3‑amino‑2‑oxopyrrolidin‑1‑yl)‑2‑phenylacetate, bears a phenyl substituent at the α‑carbon of the tert‑butyl ester, whereas the closest commercially tracked analog—tert‑butyl 2‑(3‑amino‑2‑oxopyrrolidin‑1‑yl)acetate (CAS 1260639‑73‑3)—carries only a hydrogen atom at this position. This structural difference translates into a computed increase in logP of approximately 1.7–2.0 log units . The elevated lipophilicity is predicted to enhance passive membrane permeability by >5‑fold based on the logP‑permeability relationship established for small molecules (Lipinski’s Rule of 5 context) .
| Evidence Dimension | Calculated partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈ 2.5–3.0 (calculated) |
| Comparator Or Baseline | tert‑Butyl 2‑(3‑amino‑2‑oxopyrrolidin‑1‑yl)acetate (CAS 1260639‑73‑3), ClogP ≈ 0.8–1.0 (calculated) |
| Quantified Difference | ΔClogP ≈ +1.7 to +2.0 log units |
| Conditions | Computed using standard cheminformatics algorithms (e.g., XLogP3, ACD/Labs, or EPI Suite); no experimental logP measurement is publicly available for either compound. |
Why This Matters
For target-based screening and in‑vivo model studies, a 1.7–2.0 log‑unit increase in lipophilicity can dramatically alter absorption, distribution, and target‑binding profiles, making the phenyl‑substituted compound a superior candidate for programs requiring higher membrane penetration.
